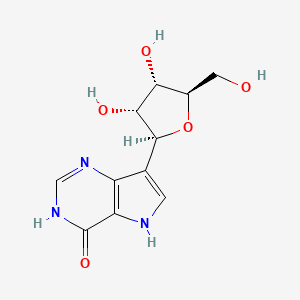

9-Deazainosine

Description

Structure

3D Structure

Properties

CAS No. |

89458-19-5 |

|---|---|

Molecular Formula |

C11H13N3O5 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C11H13N3O5/c15-2-5-8(16)9(17)10(19-5)4-1-12-7-6(4)13-3-14-11(7)18/h1,3,5,8-10,12,15-17H,2H2,(H,13,14,18)/t5-,8-,9-,10+/m1/s1 |

InChI Key |

WKDMPDYUJKSXBW-KBHCAIDQSA-N |

Isomeric SMILES |

C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 9 Deazainosine

Established Synthetic Pathways for 9-Deazainosine

The synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) C-nucleosides, including this compound, has been a subject of considerable investigation. acs.org An established pathway to this compound involves the use of a key intermediate, a blocked 4-ribosylated 3-amino-2-carbethoxypyrrole. acs.org The synthesis proceeds through the closure of the pyrimidine (B1678525) ring. This cyclization is achieved by reacting the pyrrole (B145914) intermediate with formamidine (B1211174) acetate (B1210297). The final step in this pathway is the deprotection of the blocking groups under acidic conditions to yield this compound. acs.org

Efforts to enhance the efficiency and yield of this compound synthesis have led to the development of improved methodologies. One such improved synthesis also utilizes the blocked 4-ribosylated 3-amino-2-carbethoxypyrrole intermediate. acs.org This refined process focuses on optimizing the pyrimidine ring closure and deprotection steps to provide a more efficient route to the target compound. acs.org The development of such methods is crucial for producing sufficient quantities of this compound for further biological evaluation and derivatization.

Table 1: Overview of an Established Synthesis Pathway for this compound

| Step | Description | Key Reagents | Product |

| 1 | Pyrimidine Ring Closure | Blocked 4-ribosylated 3-amino-2-carbethoxypyrrole, Formamidine Acetate | Blocked this compound |

| 2 | Deprotection | Acid | This compound |

Synthesis of this compound Derivatives and Analogues

The core structure of this compound serves as a scaffold for the synthesis of various derivatives and analogues. These modifications are typically aimed at exploring the structure-activity relationships and enhancing the biological properties of the parent compound. Strategies often involve modifications at the sugar moiety or the heterocyclic base.

The synthesis of didehydro and dideoxy analogues represents a significant area of C-nucleoside chemistry. The synthesis of 2',3'-didehydro-2',3'-dideoxy-9-deazainosine has been reported, starting from a related precursor, 2',3'-didehydro-2',3'-dideoxy-9-deazaguanosine. nih.govtandfonline.com The conversion is achieved through a hydrodediazoniation reaction. This process involves treating the 9-deazaguanosine analogue with tert-butyl nitrite (B80452) and tris(trimethylsilyl)silane, which effectively removes the amino group from the purine (B94841) ring system and replaces it with a hydrogen atom, yielding the desired this compound analogue. nih.govtandfonline.com

Table 2: Synthesis of a Didehydrodideoxy Analogue of this compound

| Starting Material | Key Reagents | Product |

| 2',3'-Didehydro-2',3'-dideoxy-9-deazaguanosine | tert-Butyl nitrite, tris(trimethylsilyl)silane | 2',3'-Didehydro-2',3'-dideoxy-9-deazainosine |

Radiolabeled compounds are essential tools in biomedical research for studying the metabolism and disposition of drugs. moravek.com The synthesis of radiolabeled this compound, specifically tritium-labelled this compound, has been accomplished. acs.org This process involves introducing a radioactive isotope, such as tritium (B154650) (³H), into the molecule. acs.orgpharmaron.com The synthesis of radiolabeled compounds requires specialized techniques and expertise to handle the radioactive materials safely and to achieve the desired specific activity. moravek.comhyphadiscovery.com The radiolabeled analogue allows for sensitive tracking and quantification in biological systems.

The synthetic intermediates used in the preparation of this compound can also be utilized to create a variety of other modified pyrrolo[3,2-d]pyrimidine C-nucleosides. acs.org For instance, the blocked 4-ribosylated 3-amino-2-carbethoxypyrrole intermediate can be converted into 9-deazaguanosine. acs.org This is achieved by first converting the intermediate into a thiourea (B124793) derivative, followed by S-methylation, ring closure with ammonia, and subsequent deprotection. acs.org Additionally, by starting with a corresponding 3-amino-2-cyanopyrrole intermediate, it is possible to synthesize 4-thiono and methylthio derivatives of this compound. acs.org This involves conversion to a thioamide and subsequent cyclization with triethyl orthoformate. acs.org These examples highlight the versatility of the synthetic pathways in generating a diverse library of 9-deazapurine nucleosides for biological screening. metall-mater-eng.commdpi.comnih.govmetall-mater-eng.com

Advanced Synthetic Methodologies Utilized for this compound Scaffolds

The construction of the this compound scaffold, a C-nucleoside analog of inosine (B1671953), requires the formation of a stable carbon-carbon bond between the ribose sugar moiety and the pyrrolo[3,2-d]pyrimidine base. nih.gov This C-glycosidic linkage imparts significant resistance to hydrolytic and enzymatic cleavage compared to the N-glycosidic bond found in natural nucleosides. nih.govresearchgate.net Consequently, advanced synthetic strategies have been developed to efficiently and stereoselectively construct this key linkage and to further derivatize the 9-deazapurine core. These methodologies often leverage transition metal-catalyzed cross-coupling reactions and electrophilic glycosylation techniques to build the target molecule from precursor sugar and heterocyclic components. nih.gov

Application of Heck Methodology

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has been effectively applied to the synthesis of C-nucleosides, including precursors to this compound. researchgate.netresearchgate.netlibretexts.org This methodology typically involves the coupling of a furanoid glycal (an unsaturated sugar derivative) with a halogenated pyrrolo[3,2-d]pyrimidine, the heterocyclic core of this compound. researchgate.netresearchgate.net

Pioneering work demonstrated that regio- and stereospecific coupling could be achieved between a ribofuranoid glycal and a halogenated base in the presence of a catalytic amount of palladium acetate with phosphine (B1218219) or arsine ligands. researchgate.net The stereochemical outcome of the Heck reaction is often influenced by the protecting groups on the sugar moiety; a suitable protecting group at the 3'-hydroxy function can direct the organopalladium reagent to attack the least sterically hindered face of the glycal ring, typically resulting in the desired β-anomer. researchgate.net

Table 1: Key Features of Heck Methodology in 9-Deaza Nucleoside Synthesis

| Parameter | Description | Reference |

|---|---|---|

| Reactants | Furanoid glycal and a halogenated pyrrolo[3,2-d]pyrimidine. | researchgate.netresearchgate.net |

| Catalyst System | Palladium acetate [Pd(OAc)₂] with triphenylphosphine (B44618) or triphenylarsine (B46628) ligands. | researchgate.net |

| Key Condition Enhancement | Utilization of Jeffery conditions to improve coupling yield. | researchgate.net |

| Protecting Group Strategy | Benzyloxymethyl (BOM) group found to be optimal for protecting the pyrrole nitrogen. | researchgate.net |

| Stereocontrol | Protecting groups on the sugar moiety direct the formation of the β-anomer. | researchgate.net |

Direct C-Glycosylation Approaches

Direct C-glycosylation offers a powerful route to this compound and its analogs by forming the crucial C-C bond between a preformed heterocyclic base and a sugar derivative. nih.govresearchgate.net This approach is distinct from methods that build the heterocyclic ring onto a functionalized sugar. nih.gov A significant breakthrough in this area was the application of Friedel-Crafts conditions to achieve the electrophilic C-glycosylation of guanine (B1146940) analogs, including 9-deazaguanine. nih.govresearchgate.net

This method represents the first reported C-ribosylation of preformed nitrogen heterocycles that are isosteric with guanine. nih.govresearchgate.net The reaction typically involves activating the sugar moiety to create an electrophilic species that then attacks the electron-rich pyrrole ring of the 9-deazapurine system. This electrophilic substitution successfully yields C-nucleosides. nih.gov For instance, the direct glycosylation of 1-benzyl-9-deazaguanine has been used to synthesize 9-deazaguanosine derivatives. researchgate.net The resulting 9-deazaguanosine can then be chemically converted to this compound. The reaction has been applied to various substituted guanine analogues, achieving yields of approximately 50%. nih.govresearchgate.net

Mechanistically, C-glycosylation reactions can proceed through various intermediates, including glycosyl electrophiles/cations, anions, radicals, or transition-metal complexes, depending on the specific methodology and the nature of the glycosyl donor. researchgate.net Common glycosyl donors used in these syntheses include glycosyl halides, glycals, and sugar acetates. researchgate.net

Strategies Involving Halogen/Magnesium Exchange and Suzuki Reactions

Modern synthetic strategies for creating and diversifying this compound scaffolds frequently employ palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. wikipedia.orglibretexts.org The Suzuki reaction forms a carbon-carbon bond by coupling an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used for synthesizing biaryls and other conjugated systems. wikipedia.org

In the context of this compound, this strategy is particularly useful for late-stage diversification. nih.gov The synthesis begins with the construction of a halogenated 9-deazapurine intermediate, such as an 8-bromo-9-deazaxanthine derivative, which can be prepared from commercially available starting materials. nih.gov This halogenated scaffold serves as a key precursor that can be transformed into a variety of substituted analogs through palladium-catalyzed cross-coupling reactions. nih.gov

The general mechanism for the Suzuki coupling involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the organoboron reagent to the palladium(II) complex, and finally, reductive elimination to release the coupled product and regenerate the Pd(0) catalyst. libretexts.org

While direct halogen-magnesium exchange to form a Grignard reagent from a halogenated this compound for subsequent coupling is a plausible synthetic route, the Suzuki reaction is often preferred. This is because organoboron compounds are generally more stable, less toxic, and tolerant of a wider range of functional groups compared to the corresponding organomagnesium reagents. libretexts.orgnih.gov The Suzuki reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups onto the this compound core by selecting the appropriate boronic acid coupling partner. dntb.gov.ua

Table 2: Comparison of Suzuki Coupling and Potential Grignard Coupling

| Feature | Suzuki Reaction | Grignard Reaction (via Halogen/Mg Exchange) | Reference |

|---|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acid) | Organomagnesium (Grignard reagent) | wikipedia.orgnih.gov |

| Key Precursor | Halogenated this compound scaffold | Halogenated this compound scaffold | nih.gov |

| Catalyst | Palladium complex | Often uncatalyzed or uses other transition metals | wikipedia.org |

| Functional Group Tolerance | High; tolerant of many functional groups. | Lower; incompatible with acidic protons (e.g., -OH, -NH). | nih.gov |

| Reagent Stability & Toxicity | Generally stable, non-toxic, and easy to handle. | Highly reactive, moisture-sensitive. | libretexts.orgnih.gov |

Molecular Mechanisms of Action of 9 Deazainosine

Inhibition of Purine (B94841) Nucleoside Phosphorylase (PNP)

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of nucleosides into their corresponding bases and ribose-1-phosphate (B8699412) rcsb.organnualreviews.orgmdpi.com. 9-Deazainosine acts as a potent inhibitor of this enzyme.

This compound has been consistently characterized as a competitive inhibitor of PNP annualreviews.orgbibliotekanauki.plnih.govacs.orgpnas.orgmsk.or.kriucr.org. This means it competes with the natural substrates of PNP, such as inosine (B1671953), for binding to the enzyme's active site. Studies have shown that 9-deazapurine ribonucleosides, as a class, are non-cleavable inhibitors of PNP and exhibit significantly greater affinity for the enzyme compared to their C-nucleoside counterparts nih.gov.

The binding affinity of this compound to human PNP has been quantified, with reported dissociation constants (Kd) and inhibition constants (Ki). For human PNP, this compound has an average affinity of 5.4 µM nih.gov. Other studies report a Ki value of 2 µM against human PNP bibliotekanauki.pl, and 20 x 10-7 M (0.2 µM) for human erythrocytic PNP nih.govacs.org. These values indicate a strong binding interaction, often an order of magnitude lower than the Km for the natural substrate inosine bibliotekanauki.pl.

Table 1: Kinetic Parameters of this compound Inhibition of Human PNP

| Enzyme Target | Parameter | Value | Unit | Reference |

| Human PNP | Kd | 5.4 | µM | nih.gov |

| Human PNP | Ki | 2 | µM | bibliotekanauki.pl |

| Human Erythrocytic PNP | Ki | 0.2 | µM | nih.govacs.org |

X-ray crystallography has provided detailed insights into the interaction of this compound with PNP. Structures of bovine spleen PNP complexed with phosphate (B84403) and this compound have been determined at high resolution rcsb.orgwwpdb.orgproteopedia.orgpdbj.orgrcsb.orgrcsb.org. These studies reveal that this compound occupies the active site, engaging in specific interactions with amino acid residues. Computational studies and molecular modeling further elucidate these interactions, highlighting how the modified purine ring of this compound fits into the enzyme's binding pocket annualreviews.orgpnas.orgiucr.orgnih.govnih.govnih.govacs.org. The structural data suggest that the 9-deaza modification influences hydrogen bonding patterns within the active site, contributing to the compound's inhibitory potency pnas.orgnih.gov. For instance, compared to Immucillin-H, the conversion of the 4'-imino group to a 4'-oxygen in this compound increases its dissociation constant from 23 pM to 2.0 million pM, underscoring the structural requirements for tight binding nih.govacs.org.

Cellular Metabolism and Nucleotide Conversion Pathways

Beyond direct enzymatic inhibition, this compound's mechanism of action also involves its fate within cellular metabolic pathways.

In certain organisms, this compound can be metabolized intracellularly. Specifically, it has been observed that Leishmania and trypanosomes convert this compound into phosphorylated derivatives of 9-deazaadenosine and 9-deazaguanosine oup.comresearchgate.net. This conversion is not observed in mammalian cells, suggesting a potential basis for the selective toxicity of this compound against parasitic organisms oup.com. The formation of these phosphorylated metabolites is a critical step in its mechanism of action in these protozoa, leading to cytotoxic effects researchgate.netnih.gov.

Structure Activity Relationship Sar Studies of 9 Deazainosine

Elucidation of Key Structural Features Dictating Biological Activity

The fundamental structure of 9-deazainosine comprises a pyrrolo[2,3-d]pyrimidine base linked to a ribofuranosyl sugar moiety ontosight.ai. This core scaffold is a modification of the natural purine (B94841) base hypoxanthine, with a carbon atom replacing the nitrogen at position 9 of the purine ring, hence the designation "9-deaza" asm.orgnih.gov. This alteration in the heterocyclic base significantly impacts the electronic distribution and hydrogen-bonding capabilities compared to natural purines bibliotekanauki.pl.

Key structural features contributing to the biological activity of this compound and its analogs include:

The Pyrrolo[2,3-d]pyrimidine Base: This modified purine scaffold is central to the biological profile of these compounds. Its unique electronic properties and ability to act as a non-cleavable analog are important for interactions with enzymes like purine nucleoside phosphorylase (PNP) bibliotekanauki.pl.

Modifications at the C7 Position: Alterations to the pyrrolo[2,3-d]pyrimidine ring system, specifically at the C7 position, have been demonstrated to be critical for modulating activity. For example, the introduction of halogens (e.g., 7-bromo, 7-chloro, 7-iodo) has been shown to confer potent antitrypanosomal activity ugent.benih.gov.

Substitutions at the N6 Position: In related 7-deazaadenosine analogs, modifications at the N6 position, often in combination with C7 substitutions, have been explored to enhance affinity for various biological targets, including G protein-coupled receptors nih.gov.

Impact of Specific Structural Modifications on Enzyme Inhibition Efficacy

9-Deazapurine ribonucleosides, including this compound, are recognized as potent, non-cleavable, competitive inhibitors of purine nucleoside phosphorylase (PNP) bibliotekanauki.plnih.gov. PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of the glycosidic bond in purine nucleosides mdpi.com.

Studies have quantified the inhibitory potency of several 9-deazapurine derivatives against human erythrocytic PNP:

| Compound | Ki (x 10⁻⁷ M) | Reference |

| 9-Deazaguanosine | 29 | nih.gov |

| This compound | 20 | bibliotekanauki.plnih.gov |

| 5'-Deoxy-5'-iodo-9-deazainosine (B34864) | 1.8 | nih.gov |

The 5'-deoxy-5'-iodo modification in 5'-deoxy-5'-iodo-9-deazainosine significantly enhances its inhibitory efficacy, making it one of the most potent nucleoside inhibitors of human PNP reported nih.gov. This compound also demonstrated an ability to potentiate the growth inhibition of human T-lymphocytic MOLT-3 cells by 2'-deoxyguanosine, similar to 8-aminoguanosine (B66056) nih.gov. The 9-deazapurine scaffold itself confers non-cleavable inhibitory properties, distinguishing these analogs from natural nucleosides that serve as substrates for PNP bibliotekanauki.pl.

Correlation between Structural Variations and Cellular Utilization

The cellular uptake and metabolic fate of this compound and its analogs are critical determinants of their biological activity. The metabolism of this compound (9-DINO) by parasitic organisms, such as bloodstream trypomastigotes, involves phosphorylation to form 9-deazaadenosine and 9-deazaguanosine phosphates researchgate.net. These phosphorylated derivatives are often the active species within the cell.

A notable aspect of this metabolism is its selectivity. While parasites efficiently phosphorylate 9-DINO, mammalian cells, including murine erythrocytes and liver homogenates, exhibit limited metabolism of this compound researchgate.net. This differential metabolism suggests a potential for selective toxicity against pathogens.

Cellular uptake is often mediated by nucleoside transporters. For instance, the nucleoside transport inhibitor p-nitrobenzyl-6-thioinosine (NBMPR) has been shown to protect host tissues from the toxicity of 9-deazaadenosine (9-DAA), indicating that transporter-mediated uptake plays a role in its cellular disposition and efficacy colab.ws.

SAR Analysis of this compound Derivatives and Analogues

Effects of Sugar Moiety Modifications on Activity

The ribose sugar moiety of this compound is integral to its biological function, and modifications to this component can significantly impact its activity and cellular interactions nii.ac.jp. For instance, replacing the ribose with arabinose in certain 7-deazaguanosine (B17050) analogs (e.g., cadeguomycin) led to a reduction in activity, although combined modifications could restore efficacy nii.ac.jp.

Other alterations to the sugar ring, such as the introduction of a 3'-deoxy group or changes in stereochemistry (e.g., using L-sugars), have been explored in various nucleoside analogs to enhance antiviral and antiparasitic properties mdpi.comacs.org. The 2'-C-methyl modification on the ribose sugar has also been investigated in related nucleoside analogs, highlighting the sensitivity of activity to sugar modifications unipd.it.

Consequences of Base Moiety Modifications

The 9-deazapurine base, specifically the pyrrolo[2,3-d]pyrimidine scaffold, is fundamental to the activity of these nucleoside analogs ontosight.aiasm.orgnih.govresearchgate.net. The substitution of the nitrogen atom at position 9 with a carbon atom alters the electronic properties and hydrogen-bonding patterns compared to natural purines bibliotekanauki.pl.

Modifications at the C7 position of the pyrrolo[2,3-d]pyrimidine ring system have a substantial impact on biological activity. For example, halogenation at C7 has been found to confer potent antitrypanosomal activity ugent.benih.gov. Furthermore, dual substitutions at both the N6 and C7 positions of related 7-deazaadenosine analogs have been investigated for their ability to modulate affinity for various biological targets, including G protein-coupled receptors nih.gov. The introduction of diverse substituents on the base moiety can lead to enhanced selectivity and potency mdpi.com.

SAR of 6-O-Alkylated Analogues

A significant area of SAR investigation has focused on 6-O-alkylated 7-deazainosine (B1664705) derivatives, particularly for their anti-trypanosomal properties uantwerpen.benih.gov. These modifications have yielded compounds with highly promising in vitro activity, often in the mid-nanomolar range uantwerpen.benih.gov.

The SAR studies involving the alkyl chain at the 6-O position indicate that antitrypanosomal activity generally increases with the length of a linear alkyl chain. However, this increase in activity is often accompanied by a corresponding rise in cytotoxicity uantwerpen.benih.gov. A key finding in this area is that introducing a terminal branch point into the alkyl chain can mitigate this combined increase in activity and cytotoxicity, leading to the discovery of analogues that are both highly potent and selective. Analogues such as 36, 37, and 38 exemplify this strategy, demonstrating potent and selective antitrypanosomal effects uantwerpen.benih.gov.

| Analogue (Example) | Target Organism | Activity Profile | Reference |

| 36, 37, 38 | T. brucei spp. | Potent and selective antitrypanosomal activity | uantwerpen.benih.gov |

Compound List:

this compound

9-Deazaguanosine

5'-Deoxy-5'-iodo-9-deazainosine

9-Deazaadenosine (9-DAA)

Cadeguomycin

7-Deazaguanosine

7-Deazaadenosine

Tubercidin

Sangivamycin

Formycin B

Toyocamycin

Queuosine

Archaeosene

Preclinical Biological Activities and Selective Mechanisms

Antiparasitic Activity in Preclinical Models

9-Deazainosine has demonstrated significant activity against several protozoan parasites responsible for neglected tropical diseases. Its efficacy is often linked to its metabolism within the parasite, which differs from that in mammalian cells, suggesting a degree of selectivity.

Studies have shown this compound to be effective against Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). In in vitro studies, the 90% effective dose (ED90) for this compound against Trypanosoma brucei was reported to be 2 µg/ml nih.gov. It was also found to be one of the most active purine (B94841) analogs when used alone against acute T. brucei subsp. brucei infections in experimental murine models researchgate.netnih.gov. Furthermore, this compound was capable of clearing established central nervous system-stage infections in mice when used in combination with DL-α-difluoromethylornithine (DFMO) researchgate.netnih.gov. The compound's metabolism to phosphorylated derivatives by bloodstream trypomastigotes, but not by murine erythrocytes or liver homogenates, suggests a potential mechanism for its selective toxicity against the parasite researchgate.netnih.gov. While it inhibited the growth of drug-susceptible trypanosomes, it showed limited efficacy against drug-resistant strains asm.org.

Trypanosoma cruzi, the parasite responsible for Chagas disease, is also susceptible to this compound. Studies have shown that this compound, similar to other C-nucleosides like Formycin B, can eradicate T. cruzi infections at concentrations as low as 0.25 µg/ml in bone marrow tissue culture nih.gov. Research has also indicated that this compound exhibits activity against T. cruzi with ED50 values in the range of 1 to 10 µM, with a favorable toxicity profile against mammalian cells mdpi.commdpi.comresearchgate.net. Its metabolic pathways in T. cruzi are comparable to those observed in Leishmania species, suggesting a common mechanism of action for these parasites nih.gov.

This compound has demonstrated inhibitory activity against Pneumocystis carinii, an opportunistic pathogen that causes pneumonia, particularly in immunocompromised individuals. It was previously shown to inhibit P. carinii in in vitro culture systems using WI-38 cells nih.gov. Further studies confirmed that this compound exhibits marked activity against P. carinii, with its efficacy being related to the dose and route of administration researchgate.netnih.gov. This activity suggested that purine nucleosides, in general, might possess anti-P. carinii properties, warranting further investigation into this class of compounds researchgate.netnih.gov.

Antiviral Activity in Preclinical Settings (e.g., related compounds)

Nucleoside analogs, including derivatives of 7-deazaadenosine, have demonstrated preclinical antiviral activity against various RNA viruses, including coronaviruses and influenza viruses acs.orgmedchemexpress.commdpi.complos.org. While this compound itself is primarily studied for its antiparasitic effects, related compounds have shown promise. For instance, 7-deazaadenosine derivatives have exhibited activity against Dengue virus, Zika virus, tick-borne encephalitis virus, West Nile virus, and SARS-CoV-2, although sometimes with significant cytotoxicity medchemexpress.comresearchgate.net. Tubercidin, a related natural nucleoside antibiotic, has shown potent effectiveness against SARS-CoV-2 without cytotoxicity medchemexpress.com. Carbocyclic-3-deazaadenosine and 3-deazaadenosine (B1664127) have also demonstrated antiviral activity, likely through the inhibition of S-adenosyl-L-homocysteine hydrolase oup.com.

Evaluation against Human Immunodeficiency Virus (for related compounds)

Direct evaluation of this compound against Human Immunodeficiency Virus (HIV) is not extensively detailed in the provided literature. However, research on related nucleoside analogs provides context. Other nucleoside reverse transcriptase inhibitors (NRTIs), such as 3'-azido-2',3'-dideoxypurine nucleosides (ADPNs), have shown potent antiviral activity against HIV-1, including activity against drug-resistant strains mdpi.com. These compounds are phosphorylated intracellularly and incorporated by HIV-1 reverse transcriptase, acting as chain terminators mdpi.com. Uracil analogs have also been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 plos.org. Lenacapavir, a potent long-acting antiretroviral, targets the HIV-1 capsid protein and demonstrates activity against HIV-2 as well plos.orgaskgileadmedical.comnatap.org.

Evaluation against SARS-CoV-2 (for related compounds)

While this compound itself is not directly cited for activity against SARS-CoV-2, related nucleoside analogs have been explored. 7-Deazaadenosine derivatives have shown activity against SARS-CoV-2, though sometimes accompanied by significant cytotoxicity medchemexpress.comresearchgate.net. Tubercidin, a related compound, has demonstrated potent effectiveness against SARS-CoV-2 without causing cytotoxicity medchemexpress.com. Other studies have screened various compounds, including nucleoside analogs, for SARS-CoV-2 activity, with remdesivir (B604916) being a notable example with significant in vitro activity nih.govfrontiersin.org.

Differential Selectivity for Pathogens versus Mammalian Cells

A key aspect of this compound's potential lies in its observed differential selectivity. It has been described as highly active against pathogenic protozoa like Leishmania and Trypanosoma species while exhibiting relatively low toxicity to mammalian cell systems nih.gov. This selective activity is attributed to fundamental differences in purine metabolism between these parasites and their mammalian hosts nih.govresearchgate.net.

Metabolic Basis for Observed Selectivity

The metabolic basis for this compound's selectivity is rooted in the distinct purine salvage pathways utilized by parasites compared to mammals. Unlike mammalian cells, which can synthesize purines de novo, many protozoan parasites, including Trypanosoma brucei and Toxoplasma gondii, are purine auxotrophs and rely heavily on salvaging purines from the host nih.govresearchgate.net. This compound is metabolized to phosphorylated derivatives by bloodstream trypomastigotes of T. brucei, but not by mammalian erythrocytes or liver/kidney homogenates, suggesting a metabolic basis for its selective action biorxiv.org. Furthermore, specific enzymes within the parasite's purine salvage pathway, such as Toxoplasma gondii adenosine (B11128) kinase, are significantly more active than their mammalian counterparts, making them attractive targets for selective drug action unibo.itnih.gov.

Role of Transporter-Mediated Selectivity

Nucleoside transporters play a crucial role in the uptake of nucleoside analogs, and differences in these transporters between pathogens and mammalian cells can contribute to selectivity. Trypanosoma brucei expresses multiple purine transporters, including P1-type transporters that show high affinity for various nucleoside drugs, including this compound and its analogs biorxiv.orgfrontiersin.orgresearchgate.net. These parasite-specific transporters can mediate the selective uptake of therapeutic agents into the pathogen, thereby enhancing their efficacy and potentially reducing host toxicity oup.comresearchgate.net. The P2 transporter in T. brucei, while involved in the uptake of certain drugs, can also lead to cross-resistance issues plos.org. The differential expression and substrate specificities of these transporters offer a strategy for developing selective nucleoside-based therapeutics mdpi.comnih.govresearchgate.net.

Advanced Research Methodologies and Analytical Techniques for 9 Deazainosine Studies

Spectroscopic Methods for Ligand-Enzyme Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution. For ligand-enzyme complexes, specialized NMR techniques can reveal the conformation of the bound ligand.

Transferred Nuclear Overhauser Effect (TRNOE) spectroscopy is an NMR technique used to determine the conformation of a small molecule, such as 9-Deazainosine, when it is bound to a much larger macromolecule like an enzyme. gmclore.orgnih.gov The underlying principle involves the transfer of magnetization via cross-relaxation from the bound state to the free state through chemical exchange. gmclore.orggmclore.org For large complexes, the Nuclear Overhauser Effect (NOE) is negative. When a ligand is in fast exchange between its free and enzyme-bound states, the negative NOE characteristic of the large complex is transferred to the free ligand population, which can be readily detected. gmclore.org

The intensity of the TRNOE signal is inversely proportional to the sixth power of the distance between two protons, allowing for the calculation of interproton distances within the bound ligand. gmclore.org By measuring a series of these distances, a detailed three-dimensional model of the bound conformation of this compound can be constructed. rutgers.edu This method is particularly advantageous because it does not require isotopic labeling of the protein or ligand and is effective for very large protein complexes where direct NMR observation is challenging. gmclore.orgpurdue.edu The time-dependent TRNOE buildup rates can be analyzed to determine cross-relaxation rates, which provide precise distance information for accurate conformational analysis. gmclore.org

The Rotating-Frame Nuclear Overhauser Enhancement Spectroscopy (ROESY) experiment is another valuable NMR technique that is complementary to TRNOE. A significant challenge in standard NOE experiments arises for molecules of an intermediate size where the rotational correlation time (τc) causes the NOE to be close to zero, making it unobservable. glycopedia.eu ROESY overcomes this limitation because the cross-relaxation rate in the rotating frame remains positive for all molecular tumbling rates, ensuring a signal can always be detected. glycopedia.eu

In a ROESY experiment, magnetization is "spin-locked" in the transverse plane, where cross-relaxation occurs. glycopedia.eu This allows for the unambiguous determination of spatial proximity between protons, similar to NOESY. For studies involving this compound, ROESY can be particularly useful for confirming through-space correlations and distinguishing them from artifacts that can arise in other experiments. nih.govresearchgate.net The distinct sign of ROESY cross-peaks compared to other relaxation mechanisms can aid in spectral assignment, especially in crowded regions of the spectrum. nih.gov

Calorimetric Techniques for Investigating Binding Thermodynamics

Understanding the energetic forces driving the association between this compound and its target enzyme is crucial for inhibitor design and optimization. Calorimetric techniques directly measure the heat changes associated with binding events.

Isothermal Titration Calorimetry (ITC) is considered a gold-standard method for characterizing the thermodynamics of biomolecular interactions. tainstruments.comnuvisan.com It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to a macromolecule. harvard.edunih.gov In a typical ITC experiment, a solution of this compound is titrated into a sample cell containing the target enzyme, and the minute temperature changes are recorded with high sensitivity. harvard.eduwikipedia.org

A single ITC experiment can provide a complete thermodynamic profile of the binding interaction. wikipedia.orgnih.gov By analyzing the resulting binding isotherm, several key parameters can be determined:

Binding Affinity (Ka or KD): A measure of the strength of the interaction.

Enthalpy Change (ΔH): The heat absorbed or released upon binding, reflecting the changes in bonding interactions (e.g., hydrogen bonds, van der Waals forces). nih.gov

Stoichiometry (n): The molar ratio of the ligand to the enzyme in the complex. wikipedia.org

From these direct measurements, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the fundamental thermodynamic equation: ΔG = ΔH - TΔS. harvard.edu This comprehensive data provides deep insights into the nature of the forces driving the binding of this compound, distinguishing between enthalpy-driven and entropy-driven interactions. nih.gov

| Parameter | Description | Information Gained |

| KD (Dissociation Constant) | The concentration of ligand at which half the enzyme binding sites are occupied. | Strength of the binding interaction (lower KD means stronger binding). |

| ΔH (Enthalpy Change) | The heat released or absorbed during the binding event. | Contribution of bond formation/breakage (e.g., hydrogen bonds) to binding. |

| ΔS (Entropy Change) | The change in the randomness or disorder of the system upon binding. | Contribution of hydrophobic effects and conformational changes to binding. |

| n (Stoichiometry) | The ratio of ligand molecules to enzyme molecules in the final complex. | Defines the binding model and the number of active binding sites. |

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide a powerful in silico lens to examine the this compound-enzyme complex at an atomic level of detail, complementing experimental data by offering insights into dynamic processes and interaction energies.

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.govfrontiersin.org An MD simulation generates a trajectory of the this compound-enzyme complex by iteratively solving Newton's equations of motion for the system, providing a detailed view of its dynamic behavior. nih.gov

For this compound, MD simulations can be used to:

Assess Complex Stability: By monitoring metrics like the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time, researchers can evaluate the stability of the binding pose. mdpi.com

Characterize Key Interactions: Simulations can reveal the specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the inhibitor in the active site and how these interactions fluctuate over time. researchgate.net

Probe Conformational Changes: MD can illustrate how the enzyme's structure adapts upon ligand binding and identify correlated motions in different parts of the protein that may be important for function or inhibition. nih.gov

Predict Binding Free Energies: Advanced computational methods, such as MM-PBSA or MM-GBSA, can be applied to MD simulation snapshots to estimate the free energy of binding, providing a theoretical counterpart to experimental ITC data. nih.gov

These simulations offer a dynamic perspective that is often inaccessible to static experimental methods like X-ray crystallography, revealing transient interactions and conformational states that may be critical for the mechanism of inhibition. nih.govpeerj.com

Integration with X-ray Crystallography of Enzyme-Ligand Complexes

X-ray crystallography is an indispensable tool for elucidating the three-dimensional structures of enzyme-ligand complexes at atomic resolution. This technique provides crucial insights into the binding mode of this compound and its analogues within the active site of a target enzyme, thereby guiding further rational drug design. The process typically involves co-crystallizing the target enzyme with the inhibitor or soaking the inhibitor into pre-formed enzyme crystals.

The resulting electron density maps from X-ray diffraction experiments reveal the precise orientation and conformation of the bound ligand, as well as its specific interactions with amino acid residues in the enzyme's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the crystal structure of an enzyme in complex with a this compound analogue can highlight key hydrogen bonds between the sugar moiety of the ligand and polar residues in the active site, or hydrophobic interactions between the deazapurine ring and nonpolar residues. This detailed structural information is fundamental for understanding the basis of inhibitor potency and selectivity. nih.govresearchgate.net

Recent advancements, such as room temperature X-ray crystallography, offer advantages over traditional cryo-cooled approaches by providing a more physiologically relevant snapshot of the enzyme-ligand interaction, capturing the dynamic nature of the complex. nih.gov

Principles of Rational Design for Novel Analogues

The structural data obtained from X-ray crystallography of enzyme-ligand complexes forms the cornerstone of rational drug design for novel this compound analogues. mdpi.com This structure-based drug design approach allows for the targeted modification of the lead compound to enhance its pharmacological properties.

Key principles of rational design for this compound analogues include:

Structure-Based Drug Design (SBDD): By analyzing the co-crystal structure, medicinal chemists can identify opportunities to introduce new functional groups that can form additional favorable interactions with the enzyme's active site. For example, if a hydrophobic pocket is identified near the bound ligand, a methyl or ethyl group could be added to the deazapurine core to fill this pocket and increase binding affinity. Conversely, if a polar residue is in proximity, a hydroxyl or amino group could be introduced to form a new hydrogen bond.

Ligand-Based Drug Design (LBDD): In the absence of a crystal structure of the target enzyme, ligand-based methods can be employed. This involves studying the structure-activity relationships (SAR) of a series of this compound analogues. By comparing the potencies of structurally related compounds, a pharmacophore model can be developed. This model defines the essential structural features and their spatial arrangement required for biological activity, guiding the design of new compounds with improved efficacy.

Bioisosteric Replacement: This strategy involves replacing certain functional groups in the this compound scaffold with other groups that have similar physical or chemical properties. The goal is to improve the compound's metabolic stability, reduce toxicity, or enhance its pharmacokinetic profile without compromising its binding affinity for the target enzyme. For example, a hydroxyl group on the ribose sugar could be replaced with a fluorine atom to block metabolic oxidation.

The iterative cycle of design, synthesis, and biological evaluation, informed by structural and activity data, is central to the rational design of novel this compound analogues with optimized therapeutic potential.

Enzymatic Assay Methodologies

Standard Enzyme Inhibition Assays

Standard enzyme inhibition assays are fundamental for determining the potency of this compound analogues as inhibitors of their target enzymes. nih.govresearchgate.net These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. The data generated is used to calculate key inhibitory parameters, most commonly the half-maximal inhibitory concentration (IC50).

The general principle involves incubating the target enzyme with its substrate and varying concentrations of the this compound analogue. The rate of product formation or substrate depletion is monitored over time using various detection methods, including:

Spectrophotometry: This method is used when the substrate or product has a unique absorbance spectrum. The change in absorbance at a specific wavelength is proportional to the reaction rate.

Fluorometry: If the reaction involves a fluorescent substrate or product, the change in fluorescence intensity can be measured to determine the reaction rate. This method is often more sensitive than spectrophotometry.

Luminometry: Assays that produce light as a byproduct can be monitored using a luminometer. These assays are typically very sensitive.

Radiometry: This highly sensitive method uses a radiolabeled substrate. The reaction rate is determined by measuring the amount of radiolabeled product formed.

Enzyme inhibition assays can be performed in a continuous or discontinuous format. In a continuous assay , the reaction is monitored in real-time. In a discontinuous assay , the reaction is stopped at specific time points, and the amount of product formed is measured.

The results of these assays are typically plotted as the percentage of enzyme inhibition versus the inhibitor concentration, allowing for the determination of the IC50 value, which represents the concentration of inhibitor required to reduce the enzyme activity by 50%.

Table 1: Common Enzyme Inhibition Assay Formats

| Assay Format | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Spectrophotometry | Measures the change in absorbance of a chromogenic substrate or product. | Simple, widely available instrumentation. | Lower sensitivity compared to other methods. |

| Fluorometry | Measures the change in fluorescence of a fluorogenic substrate or product. | High sensitivity, wide dynamic range. | Potential for interference from fluorescent compounds. |

| Luminometry | Measures the light produced by a chemiluminescent reaction. | Extremely high sensitivity. | May require specific substrates and enzymes. |

| Radiometry | Measures the incorporation of a radiolabel from a substrate into a product. | Very high sensitivity and specificity. | Requires handling of radioactive materials. |

In Vitro Cellular Metabolism Studies

In vitro cellular metabolism studies are crucial for understanding the metabolic fate of this compound and its analogues. nih.govnuvisan.comsemanticscholar.orgadmescope.com These studies utilize various biological systems to simulate the metabolic processes that occur in the body, primarily in the liver. The primary goals are to identify potential metabolites, elucidate metabolic pathways, and assess the metabolic stability of the compound.

Commonly used in vitro systems include:

Hepatocytes: Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of drug-metabolizing enzymes and cofactors. nih.gov They can be used to study both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions.

Subcellular Fractions:

Microsomes: These are vesicles of the endoplasmic reticulum and contain the majority of the cytochrome P450 (CYP) enzymes, which are responsible for a large portion of drug metabolism. Microsomes are used to study Phase I metabolism.

S9 Fraction: This is the supernatant fraction obtained after centrifugation of a liver homogenate at 9000g. It contains both microsomes and cytosolic enzymes, allowing for the study of both Phase I and some Phase II metabolic reactions. bioivt.com

Cytosol: This fraction contains the soluble enzymes of the cell, including many of the Phase II conjugation enzymes such as sulfotransferases and glutathione (B108866) S-transferases.

In a typical experiment, the this compound analogue is incubated with one of these in vitro systems for a specific period. The reaction mixture is then analyzed to identify and quantify the parent compound and any metabolites that have been formed.

Chromatographic and Other Analytical Separations for Metabolic Profiling

Application of High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of this compound and its metabolites in biological samples from in vitro and in vivo studies. nih.govpensoft.netnih.gov HPLC offers high resolution and sensitivity, making it ideal for analyzing complex biological matrices.

The fundamental principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). The most common mode of HPLC used for metabolite analysis is Reversed-Phase HPLC (RP-HPLC) . In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. Nonpolar compounds are retained longer on the column, while polar compounds elute earlier.

For the analysis of this compound and its metabolites, a gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with a wide range of polarities.

Coupling of HPLC with Mass Spectrometry (LC-MS):

To achieve high sensitivity and specificity in metabolite identification, HPLC is commonly coupled with a mass spectrometer (MS). sci-hub.st This hyphenated technique, known as LC-MS, allows for the determination of the mass-to-charge ratio (m/z) of the eluting compounds, providing information about their molecular weight. Further fragmentation of the parent ions in the mass spectrometer (tandem mass spectrometry or MS/MS) generates a characteristic fragmentation pattern that can be used to elucidate the structure of the metabolites.

Table 2: Common Analytical Techniques for this compound Metabolite Profiling

| Technique | Principle of Separation/Detection | Information Obtained |

|---|---|---|

| HPLC-UV | Differential partitioning between stationary and mobile phases; detection by UV-Vis absorbance. | Retention time, quantitative information. |

| LC-MS | HPLC separation followed by mass analysis. | Retention time, molecular weight, quantitative information. |

| LC-MS/MS | HPLC separation followed by fragmentation of selected ions. | Retention time, molecular weight, structural information, quantitative information. |

Future Research Directions and Unexplored Avenues for 9 Deazainosine

Continued Exploration and Design of Novel 9-Deazainosine Analogues

The field is actively pursuing the synthesis and evaluation of new this compound analogues, driven by structure-activity relationship (SAR) studies. These efforts aim to optimize potency, selectivity, and reduce toxicity. Modifications at the C7 position of the purine (B94841) ring, such as halogenation (e.g., 7-bromo, 7-chloro), have demonstrated potent in vitro antitrypanosomal activity against Trypanosoma brucei, often with excellent selectivity indices ugent.be. Introduction of bio-isosteres like trifluoromethyl (CF3) or trifluoromethylthio (SCF3) groups has shown varying effects on activity ugent.be. Furthermore, exploring carbon-based substituents at the C7 position, particularly small and unsaturated groups like ethynyl, has yielded promising results ugent.be. Modifications to the sugar moiety, such as 3'-deoxy substitutions, have also been investigated, with the arabino analogue showing pronounced antitrypanosomal activity ugent.be. The synthesis of acyclic analogues and phosphonate (B1237965) derivatives for targeting enzymes like Purine Nucleoside Phosphorylase (PNP) represents another avenue of exploration frontiersin.orgasm.orgnih.gov. Future research will likely focus on combining these successful modification strategies to create next-generation analogues with enhanced therapeutic profiles.

| Analogue Modification Strategy | Description/Example | Reported Impact/Target | Key Reference(s) |

| C7 Substitution | Halogenation (Br, Cl) | Potent antitrypanosomal activity, good selectivity ugent.be | ugent.be |

| C7 Substitution | CF3, SCF3 groups | Variable effects on activity ugent.be | ugent.be |

| C7 Substitution | Ethynyl, Vinyl groups | Potent antitrypanosomal activity ugent.be | ugent.be |

| Sugar Moiety Modification | 3'-Deoxy substitution | Pronounced antitrypanosomal activity (arabino analogue) ugent.be | ugent.be |

| Sugar Moiety Modification | Acyclic analogues | Synthesis and evaluation for cytotoxic activity frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Phosphonate Derivatives | PNP inhibitors | Targeting Purine Nucleoside Phosphorylase asm.orgnih.govnih.gov | asm.orgnih.govnih.gov |

| 6-O-Alkylation | 7-substituted 7-deazainosine (B1664705) | Nanomolar in vitro potency nih.govcore.ac.uk | nih.govcore.ac.uk |

Deeper Elucidation of Selective Mechanisms of Action

Understanding the precise mechanisms by which this compound and its derivatives exert their effects, particularly their selectivity towards parasitic organisms over host cells, is crucial for further development. Research indicates that this compound is converted into active nucleotides by parasites such as Leishmania and Trypanosoma species, but not by mammalian cells researchgate.netresearchgate.net. This differential metabolism is attributed to variations in parasite-specific enzymes, such as adenylosuccinate synthetase and lyase, and transporter systems researchgate.netresearchgate.netoup.com. For instance, differences in purine transporter affinities, such as the P1 and P2 transporters in T. brucei, play a role in drug uptake and selectivity ugent.be. Future research should focus on comprehensively mapping these metabolic pathways and identifying the specific enzymes and transporters responsible for the selective activation and action of this compound analogues within parasites. This detailed understanding will be instrumental in designing analogues with even greater specificity and efficacy.

| Pathway/Enzyme/Transporter | Parasite Activity (e.g., T. brucei, Leishmania) | Host Activity (Mammalian Cells) | Significance for Selectivity | Key Reference(s) |

| Nucleotide Metabolism | Phosphorylation to active nucleotides researchgate.netresearchgate.net | Limited/None researchgate.netresearchgate.net | Essential for selective activation researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Adenylosuccinate Synthetase/Lyase | Active conversion to adenine (B156593) nucleotides researchgate.netresearchgate.net | Different specificities researchgate.netresearchgate.net | Key difference in metabolic activation researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Purine Transporters (e.g., P1, P2) | High affinity uptake ugent.beoup.com | Different affinities ugent.beoup.com | Modulates drug uptake and efficacy ugent.be | ugent.beoup.com |

| Amination Pathway | Key step for selective activity researchgate.net | Limited/None | Crucial for parasite-specific action researchgate.net | researchgate.net |

Development as Biochemical Probes and Research Tools

Nucleoside analogues, including those based on the 9-deazapurine scaffold, are increasingly recognized for their potential as biochemical probes and research tools. Fluorescently labelled nucleosides, for example, can be incorporated into nucleic acids or used to monitor enzyme activities in real-time cancer.govnih.govacs.org. While specific applications of this compound as a probe are still emerging, the general principle is well-established. Developing fluorescently tagged this compound derivatives could enable visualization of its cellular uptake, localization, and interaction with specific parasitic targets or metabolic enzymes. Similarly, biotinylated analogues could serve as affinity probes for identifying binding partners or for enrichment strategies in biochemical studies. Future research could focus on synthesizing such labelled derivatives to facilitate detailed mechanistic studies and drug target identification.

| Probe Type | Labeling Strategy | Potential Application | Example Target/Process | Key Reference(s) |

| Fluorescent | Conjugation to fluorophores (e.g., coumarin, NBD) | Real-time monitoring of enzyme activity, cellular imaging cancer.govnih.govacs.orgmdpi.com | Enzyme kinetics, nucleoside metabolism, target localization cancer.govnih.govacs.orgmdpi.com | cancer.govnih.govacs.orgmdpi.com |

| Biotinylated | Attachment of biotin (B1667282) moiety | Affinity pull-down assays, target identification, purification gorgas.gob.pa | Identifying protein binding partners, target validation gorgas.gob.pa | gorgas.gob.pa |

| Modified Sugar/Base | Incorporation into oligonucleotides | Studying DNA/RNA structure, dynamics, and interactions cancer.govnih.gov | Base-pairing, base-stacking interactions, microenvironment sensing cancer.govnih.gov | cancer.govnih.gov |

| Isomorphic Analogs | Mimicking natural nucleosides | Faithful optical reporting of biochemical transformations nih.govacs.org | Monitoring nucleoside/nucleotide transformations, enzyme assays nih.govacs.org | nih.govacs.org |

Potential for Further Preclinical Development in Neglected Tropical Diseases

This compound and its analogues show significant promise for the treatment of neglected tropical diseases (NTDs), particularly human African trypanosomiasis (sleeping sickness), caused by Trypanosoma brucei ugent.beresearchgate.netnih.govasm.orguantwerpen.be. Studies have demonstrated potent in vitro activity against various Trypanosoma species, including strains resistant to existing drugs ugent.beuantwerpen.be. Furthermore, research has indicated activity against Leishmania and Trypanosoma cruzi (Chagas disease) as well asm.orgasm.orgmdpi.comnih.gov. A key advantage highlighted is the low toxicity observed for some analogues against mammalian cells, a critical factor for preclinical development nih.govasm.orgnih.gov. The synergistic effect of this compound with other agents, such as DL-α-difluoromethylornithine (DFMO), for treating African trypanosomiasis, also underscores its therapeutic potential researchgate.netnih.gov. Given the urgent need for new, effective, and less toxic treatments for NTDs, continued preclinical development of optimized this compound derivatives is warranted nih.govnih.govnih.govevidenceaction.org.

| Neglected Tropical Disease (NTD) | Parasite/Causative Agent | Relevance of this compound Research | Key Findings/Potential | Key Reference(s) |

| Human African Trypanosomiasis | Trypanosoma brucei | Potent in vitro activity, including against resistant strains; potential for late-stage cures; synergy with DFMO. | Sub-micromolar activity; low toxicity; effective in combination therapy; advanced leads identified ugent.beresearchgate.netuantwerpen.benih.gov. | ugent.beresearchgate.netuantwerpen.benih.gov |

| Chagas Disease | Trypanosoma cruzi | Demonstrated in vitro activity; low toxicity against mammalian cells. | Active against T. cruzi amastigotes; some analogues showed potent activity and favourable cytotoxicity profiles asm.orgasm.orgmdpi.com. | asm.orgasm.orgmdpi.com |

| Leishmaniasis | Leishmania species | Demonstrated in vitro activity; low toxicity against mammalian cells. | Active against L. donovani and L. infantum; differential metabolism in parasites vs. host cells suggests therapeutic potential asm.orgasm.orgmdpi.comnih.gov. | asm.orgasm.orgmdpi.comnih.gov |

Compound Names:

this compound

Tubercidin (7-deazaadenosine)

Formycin B

Cordycepin (3'-deoxyadenosine)

Allopurinol Riboside

5'-deoxy-5'-iodo-9-deazainosine (B34864)

9-Deazaguanosine

7-Substituted 7-deazainosine analogues (e.g., 6-O-alkylated)

3'-Deoxytubercidin

5-Aza-9-deazaadenosine

5-Aza-9-deazainosine

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing 9-deazainosine in academic research?

Synthesis of this compound requires regioselective modification of the purine scaffold, typically involving substitution at the N9 position. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying C9 substitution) and high-performance liquid chromatography (HPLC) for purity assessment. For novel derivatives, elemental analysis and mass spectrometry are essential. Known compounds must be cross-referenced with published spectral data .

Q. How should researchers design experiments to evaluate this compound's role as a substrate analogue in enzymatic studies?

Use isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) and thermodynamic parameters (ΔG, ΔH, -TΔS) with target enzymes like human purine nucleoside phosphorylase (PNP). Ensure the enzyme is in its trimeric form, and titrate this compound at concentrations ranging from 20–700 µM. Fit data to independent binding site models to distinguish stoichiometry and site-specific interactions .

Q. What are the best practices for reporting contradictory binding affinities of this compound across studies?

Contradictions often arise from variations in buffer conditions (e.g., phosphate concentration) or enzyme oligomerization states. Always report experimental parameters such as pH, ionic strength, and enzyme purity. Use competitive displacement assays (e.g., with Immucillin analogues) to validate binding site occupancy and resolve discrepancies .

Advanced Research Questions

Q. How can researchers interpret the enthalpy-entropy compensation observed in this compound binding to human PNP?

The binding of this compound to PNP is strongly enthalpy-driven (ΔH = -15.9 kcal/mol) but counteracted by entropic penalties (-TΔS = 8.7 kcal/mol) due to reduced protein flexibility and solvent reorganization. Compare these values to transition-state analogues (e.g., Immucillins) to assess how structural mimicry (e.g., ribocation ion pair formation) alters thermodynamic signatures .

Q. What methodological strategies are critical for analyzing this compound's binding cooperativity in multi-site enzymes?

Perform ITC titrations with incremental ligand additions and fit data to cooperative binding models (e.g., sequential or negative cooperativity models). For PNP, note that this compound binds two sites independently, while the third site exhibits weak or silent binding. Use X-ray crystallography to validate occupancy and conformational changes .

Q. How should structural data be integrated with thermodynamic studies to explain this compound's inhibitory mechanism?

Combine crystallographic data (e.g., hydrogen-bond networks between this compound's hydroxyl groups and catalytic residues) with thermodynamic profiles. For example, the lack of ribocation mimicry in this compound compared to Immucillins explains its weaker affinity despite similar isosteric geometry .

Q. What experimental controls are necessary to validate this compound's specificity in competitive displacement assays?

Pre-saturate PNP with this compound and titrate with high-affinity inhibitors (e.g., Immucillin-H). Monitor enthalpy changes (ΔΔH) to confirm displacement. Use stoichiometric excess of this compound (e.g., 170 mM) to ensure full occupancy before displacement .

Q. How can researchers reconcile discrepancies between in vitro binding data and in vivo efficacy of this compound in disease models?

In African trypanosomiasis studies, this compound synergizes with other drugs (e.g., difluoromethylornithine) by targeting purine salvage pathways. Validate in vitro-in vivo correlations using pharmacokinetic profiling and enzyme inhibition assays in parasite lysates .

Methodological Guidance for Data Analysis

Q. What statistical models are appropriate for analyzing binding data with non-cooperative substrates like this compound?

Apply the independent binding sites equation: , where Θ is the fraction of occupied sites and [L] is the ligand concentration. Use nonlinear regression to derive Kd and stoichiometry (N) from ITC isotherms .

Q. How should researchers address entropic penalties in structure-activity relationship (SAR) studies of this compound derivatives?

Modify substituents to optimize hydrophobic interactions or reduce conformational rigidity. For example, replacing polar groups with hydrophobic moieties may mitigate entropic losses by minimizing solvent displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.